5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-hydroxy-1-methyl-2-propylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-3-4-11-12(13(16)17)9-7-8(15)5-6-10(9)14(11)2/h5-7,15H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
IXRWMFMMQKUFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Indole Core
Enamine Formation : The first step often involves the formation of an enamine from ethyl acetoacetate and a primary amine under ultrasonic irradiation with catalytic amounts of acetic acid.
Indole Formation : The enamine is then reacted with a quinone (e.g., benzoquinone or naphthoquinone) in the presence of a catalyst like calcium iodide to form the indole core.
Introduction of Hydroxyl and Carboxyl Groups
Hydroxylation : The introduction of a hydroxyl group at the 5-position can be achieved through various methods, including direct hydroxylation reactions or through the use of hydroxylated precursors.
Carboxylation : The carboxyl group at the 3-position is typically introduced via a carboxylation reaction or through the use of carboxylic acid derivatives.
Alkylation
- Methylation and Propylation : The introduction of methyl and propyl groups at the 1 and 2 positions, respectively, can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a base.
Detailed Synthesis Protocol
Given the complexity of synthesizing this compound, a detailed protocol might involve the following steps:
Step 1: Enamine Synthesis
- Reagents : Ethyl acetoacetate, primary amine (e.g., methylamine for methylation), acetic acid (catalyst).
- Conditions : Ultrasonic irradiation, round-bottom flask.
- Product : Enamine intermediate.
Step 2: Indole Core Formation
- Reagents : Enamine, benzoquinone or naphthoquinone, calcium iodide (catalyst).
- Conditions : Reflux, one hour.
- Product : Indole core with carboxylic ester functionality.
Step 3: Hydrolysis to Carboxylic Acid
- Reagents : Indole core with carboxylic ester, aqueous base (e.g., sodium hydroxide).
- Conditions : Basic conditions, heating.
- Product : Indole-3-carboxylic acid derivative.
Step 4: Hydroxylation
- Reagents : Indole-3-carboxylic acid derivative, hydroxylating agent (e.g., hydrogen peroxide).
- Conditions : Controlled temperature, possibly acidic or basic conditions.
- Product : 5-Hydroxyindole-3-carboxylic acid derivative.
Step 5: Alkylation
- Reagents : 5-Hydroxyindole-3-carboxylic acid derivative, methyl iodide, propyl bromide, base (e.g., potassium carbonate).
- Conditions : Solvent like dimethylformamide (DMF), heating.
- Product : this compound.
Data and Research Outcomes
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Enamine Formation | Ethyl acetoacetate, methylamine, acetic acid | Ultrasonic irradiation | 80-90% | 95% |
| Indole Core Formation | Enamine, benzoquinone, CaI2 | Reflux, 1 hour | 70-80% | 90% |
| Hydrolysis | Indole ester, NaOH | Basic conditions, heating | 85-95% | 98% |
| Hydroxylation | Indole acid, H2O2 | Controlled temperature | 60-70% | 90% |
| Alkylation | Hydroxyindole acid, methyl iodide, propyl bromide, K2CO3 | DMF, heating | 50-60% | 85% |
Note : The yields and purities listed are hypothetical and may vary based on actual experimental conditions.
Chemical Reactions Analysis
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature controls . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral and antimicrobial properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways . It binds to specific receptors and enzymes, modulating their activity and leading to various biological effects . For example, its anti-inflammatory effects may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Substituent Position and Functional Group Variations
The biological and physicochemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Property Comparisons
Impact of Substituents on Physicochemical Properties
- Position 5 Modifications: Hydroxy (OH): Increases polarity and hydrogen-bonding capacity (e.g., 3705-21-3 vs. 10242-01-0). Methoxy (OCH3) reduces acidity (pKa ~9.53 predicted for esters ) compared to phenolic OH (pKa ~10).
Carboxylic Acid vs. Ester :
- Free carboxylic acid (e.g., 3705-21-3) enhances water solubility and ionic interactions, whereas esters (e.g., 17826-14-1) improve membrane permeability .
Biological Activity
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antiviral, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO3, with a molecular weight of approximately 233.26 g/mol. Its structure features a bicyclic indole framework with a hydroxyl group, a methyl group, and a propyl group that contribute to its unique reactivity profile.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties . Specifically, studies have shown its potential against HIV-1 integrase, an essential enzyme for viral replication.
Case Study: HIV-1 Integrase Inhibition
In a recent study, derivatives of indole carboxylic acids were synthesized and evaluated for their inhibitory effects on HIV-1 integrase. The compound demonstrated an IC50 value (the concentration required to inhibit 50% of the target) in the low micromolar range, indicating potent antiviral activity. The binding conformation analysis revealed that the indole core effectively chelated Mg²⁺ ions within the active site of the integrase, crucial for its function .
Anticancer Activity
This compound has also been investigated for its anticancer properties . Various studies have highlighted its efficacy against different cancer cell lines.
Research Findings on Anticancer Efficacy
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer types, including breast and prostate cancers. For instance, compounds derived from this indole framework displayed IC50 values ranging from 3 to 14 µM against various cancer cell lines . The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Activity
Additionally, this compound has demonstrated anti-inflammatory properties . It interacts with specific receptors and enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Hydroxytryptamine (Serotonin) | C10H12N2O | Neurotransmitter involved in mood regulation |
| 5-Hydroxyindoleacetic acid | C10H11NO3 | Metabolite of serotonin; used as a biomarker |
| 5-Methoxyindoleacetic acid | C10H11NO4 | Exhibits anti-inflammatory properties |
| 6-Bromoindoleacetic acid | C9H8BrN | Known for its anticancer activity |
This table illustrates how this compound stands out due to its specific propyl substitution and hydroxyl group positioning, which may enhance its therapeutic efficacy compared to other indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
